REACTION_CXSMILES
|
[I:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-])=O>C(O)C.O>[I:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:11]
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Name
|
|
Quantity
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9.6 g
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Type
|
reactant
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Smiles
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IC1=C(OC2=C(C=CC=C2)[N+](=O)[O-])C=CC=C1
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Name
|
SnCl.2H2O
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Quantity
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13 g
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Type
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reactant
|
Smiles
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|
Name
|
|
Quantity
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25 mL
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Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
5 mL
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Type
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solvent
|
Smiles
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O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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(˜1 h)
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Duration
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1 h
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Type
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CUSTOM
|
Details
|
The ethanol was removed in vacuo
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Type
|
EXTRACTION
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Details
|
extracted with CH2Cl2 (4×10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(OC2=C(C=CC=C2)N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.57 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |